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molecular formula C17H18IN3 B8326595 6-Butyl-5-(4-iodobenzyl)-2-methylpyrimidine-4-carbonitrile

6-Butyl-5-(4-iodobenzyl)-2-methylpyrimidine-4-carbonitrile

Cat. No. B8326595
M. Wt: 391.25 g/mol
InChI Key: DFCICHJJFVOCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166206

Procedure details

A mixture of 800 mg (8.94 mmol) CuCN and 10 mL pyridine was heated to 110° C. until all of the CuCN went into solution (7 minutes). To this mixture was added a solution of 440 mg (0.894 mmol) 6-butyl-4-iodo-2-methyl-5-[(4-iodophenyl)methyl]pyrimidine in 3 mL pyridine. After 5 minutes, the reaction mixture was cooled to room temperature, diluted with CH2Cl2, filtered through powdered cellulose flock, stripped of solvent in vacuo, and was medium pressure chromatographed on silica gel using 13% EtOAc/hexane to give 306 mg of the title compound, 87% yield. Rf 0.29 in 15% EtOAc/hexane, visualized by UV and ammonium molybdate/ceric sulfate stain;
Name
CuCN
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-butyl-4-iodo-2-methyl-5-[(4-iodophenyl)methyl]pyrimidine
Quantity
440 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([Cu])#[N:2].[CH2:4]([C:8]1[N:13]=[C:12]([CH3:14])[N:11]=[C:10](I)[C:9]=1[CH2:16][C:17]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][CH:18]=1)[CH2:5][CH2:6][CH3:7]>N1C=CC=CC=1.C(Cl)Cl>[CH2:4]([C:8]1[N:13]=[C:12]([CH3:14])[N:11]=[C:10]([C:1]#[N:2])[C:9]=1[CH2:16][C:17]1[CH:18]=[CH:19][C:20]([I:23])=[CH:21][CH:22]=1)[CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
CuCN
Quantity
800 mg
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
6-butyl-4-iodo-2-methyl-5-[(4-iodophenyl)methyl]pyrimidine
Quantity
440 mg
Type
reactant
Smiles
C(CCC)C1=C(C(=NC(=N1)C)I)CC1=CC=C(C=C1)I
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
went into solution (7 minutes)
Duration
7 min
FILTRATION
Type
FILTRATION
Details
filtered through powdered cellulose flock
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 13% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCC)C1=C(C(=NC(=N1)C)C#N)CC1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 306 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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